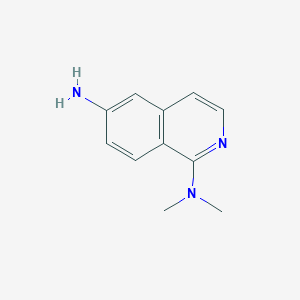

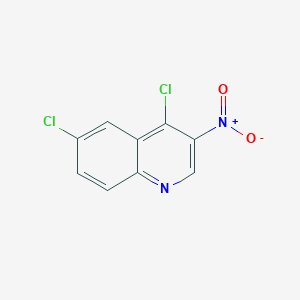

![molecular formula C10H11N3O2 B2450772 2-cyano-2-[1-méthyl-4(1H)-pyrimidinylidène]acétate d'éthyle CAS No. 95234-40-5](/img/structure/B2450772.png)

2-cyano-2-[1-méthyl-4(1H)-pyrimidinylidène]acétate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and a pyrimidine ring

Applications De Recherche Scientifique

- Dérivés de l'indole: Le cyanoacétate d'éthyle sert de précurseur pour les dérivés de l'indole. Les indoles sont des systèmes hétérocycliques importants présents dans les produits naturels et les médicaments. Les chercheurs ont exploré de nouvelles méthodes de synthèse pour construire des indoles, qui jouent des rôles essentiels en biologie cellulaire et présentent diverses propriétés biologiques .

- Condensation de Knoevenagel: Le cyanoacétate d'éthyle a été étudié dans les réactions de condensation de Knoevenagel utilisant des catalyseurs à base de zéolites. Ces réactions sont essentielles pour la synthèse de divers composés, y compris les intermédiaires pharmaceutiques .

- Alternative plus écologique: Le cyanoacétate d'éthyle, en raison de ses groupes fonctionnels et de sa réactivité chimique, est utilisé comme une alternative très efficace dans la synthèse d'amides et de peptides. Il contribue à la formation de liaisons peptidiques d'une manière plus respectueuse de l'environnement .

- Agents chimiothérapeutiques potentiels: Les diverses activités biologiques associées aux dérivés du cyanoacétamide ont attiré l'attention. Les chercheurs explorent leur potentiel dans le développement de meilleurs agents chimiothérapeutiques. L'investigation de leurs effets sur les cellules cancéreuses, les microbes et les troubles est un domaine d'étude actif .

- Insecticides et fongicides: Le cyanoacétate d'éthyle trouve des applications dans le secteur agricole comme matière première pour les insecticides, les fongicides et autres agrochimiques. Il contribue à la lutte contre les ravageurs et les maladies dans diverses cultures .

- Réactifs chimiques et produits pharmaceutiques: Au-delà de ses applications directes, le cyanoacétate d'éthyle sert d'intermédiaire pour la production d'autres composés organiques. Il s'agit notamment de produits pharmaceutiques, de colorants et de produits chimiques spécialisés. Sa polyvalence le rend précieux dans les voies de synthèse .

Synthèse hétérocyclique

Réactions chimiques et catalyseurs

Synthèse de peptides et d'amides

Développement de médicaments hétérocycliques

Applications en matière de pesticides et d'agrochimie

Intermédiaires pour la synthèse organique

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which have a similar structure, are known to interact with their targets, resulting in various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

It’s worth noting that indole derivatives, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

Indole derivatives, which have a similar structure, are known to have various biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate typically involves the reaction of ethyl cyanoacetate with 1-methyl-4(1H)-pyrimidinylidene under specific conditions. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine . The reaction is often carried out under microwave

Propriétés

IUPAC Name |

ethyl (2E)-2-cyano-2-(1-methylpyrimidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)8(6-11)9-4-5-13(2)7-12-9/h4-5,7H,3H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGPIDIMOZVIOU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C=CN(C=N1)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\C=CN(C=N1)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)

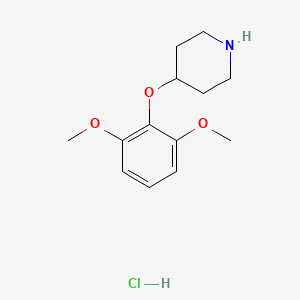

![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)

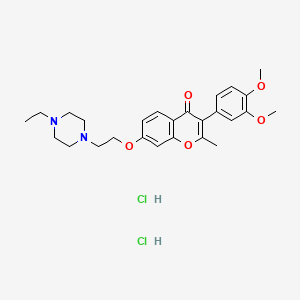

![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)

amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/new.no-structure.jpg)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)

![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2450712.png)